molecular formula C16H12N2O3 B2895264 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide CAS No. 922013-73-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide

Cat. No. B2895264
CAS RN: 922013-73-8
M. Wt: 280.283
InChI Key: QJIYMEKIRDFKAN-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide, also known as BDCAA, is a chemical compound that has gained significant attention in the field of scientific research. BDCAA is a small molecule that belongs to the family of acetamide derivatives and has a molecular weight of 307.33 g/mol. This compound has shown promising results in various studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the development of a variety of novel compounds derived from the core structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide. For instance, the synthesis of various derivatives through reactions with different reagents has been explored to investigate their chemical properties and potential applications in drug design and discovery. These synthetic routes often aim at introducing modifications to enhance biological activity or to create compounds with unique physical and chemical properties for further applications in chemical biology and materials science.

Bioactivity Evaluation

The bioactivity of compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide has been a significant area of investigation. Studies include the evaluation of antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. By synthesizing derivatives and analogs, researchers aim to identify active compounds that can serve as lead molecules for the development of new therapeutic agents. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the core structure influence the biological activity, guiding the design of more potent and selective drugs.

Mechanistic Insights and Molecular Docking

Some research efforts have been dedicated to understanding the mechanism of action of these compounds at the molecular level. Through molecular docking and computational studies, insights into how these molecules interact with biological targets can be gained. These studies not only help in predicting the efficacy of the compounds but also in optimizing their structures for better interaction with specific biological targets, enhancing their therapeutic potential.

Material Science Applications

In addition to pharmaceutical applications, the unique structural features of compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide have been explored for applications in material science. This includes the development of new materials with potential applications in electronics, coatings, and as functional components in various devices. The chemical stability and electronic properties of these compounds make them candidates for further exploration in the development of novel materials.

  • Synthesis and antitumor activity of some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives: Albratty, El-Sharkawy, & Alam, 2017.
  • Silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes: Structure and properties of resulting heterocycles: Lazareva et al., 2017.
  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings: Yurttaş, Tay, & Demirayak, 2015.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-9-12-3-1-2-4-13(12)18-16(19)8-11-5-6-14-15(7-11)21-10-20-14/h1-7H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIYMEKIRDFKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide

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